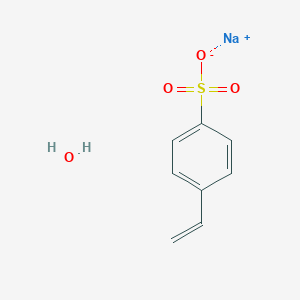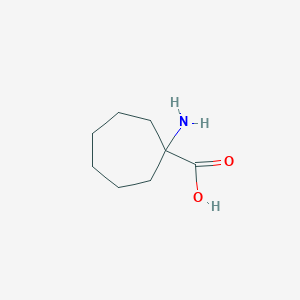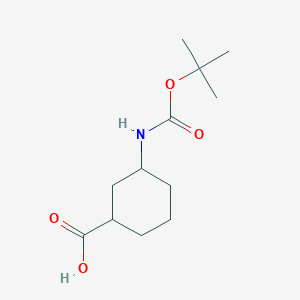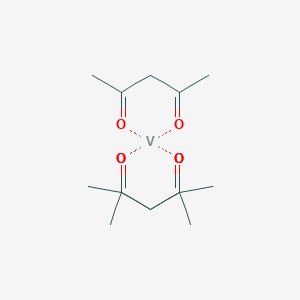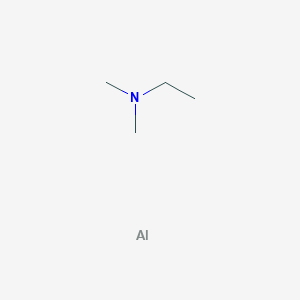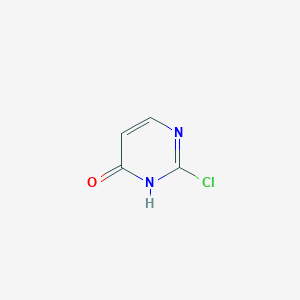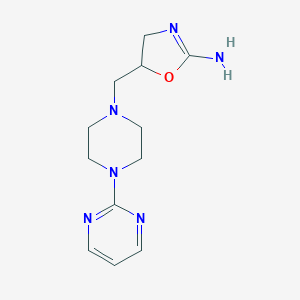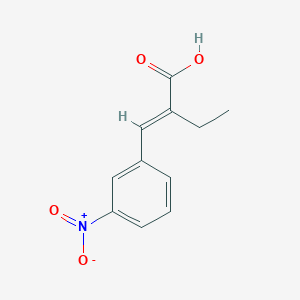
5-Chloro-2-hydroxypyrimidine
Vue d'ensemble
Description
5-Chloro-2-hydroxypyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H3ClN2O and its molecular weight is 130.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chloration à grande échelle sans solvant
La 5-chloro-2-hydroxypyrimidine est utilisée dans la chloration à grande échelle sans solvant des hydroxy-pyrimidines . Cette procédure implique un chauffage dans un réacteur scellé à haute température en utilisant un équivalent de pyridine comme base . Elle convient aux préparations par lots à grande échelle (multigrammes) .
Applications anti-inflammatoires
Les pyrimidines, y compris la this compound, présentent une variété d'effets pharmacologiques, notamment anti-inflammatoires . Elles inhibent l'expression et les activités de certains médiateurs inflammatoires vitaux .
Ligand donneur dans les complexes de cuivre
La this compound agit comme un ligand donneur et existe sous forme zwitterionique, c'est-à-dire le 5-chloropyridinium-2-olate dans les complexes de cuivre .
Étude de la xanthine déshydrogénase
La this compound a été utilisée pour étudier l'effet du dicoumarol sur la xanthine déshydrogénase et le mécanisme de bioréduction de la mitomycine C par la xanthine déshydrogénase .
Synthèse de produits de pyrimidine chlorée
La réaction des hydroxypyrimidines avec l'oxychlorure de phosphore (POCl3) est une procédure simple connue depuis plus de 100 ans et largement utilisée dans la préparation de produits finaux de pyrimidine chlorée ou d'intermédiaires pour des transformations ultérieures .
Considérations environnementales
Des améliorations en matière de réduction de la quantité de POCl3 utilisée dans les procédures de chloration à grande échelle seraient les bienvenues pour des raisons économiques, environnementales et de sécurité .
Mécanisme D'action
Target of Action
5-Chloro-2-hydroxypyrimidine primarily targets xanthine dehydrogenase . Xanthine dehydrogenase is an enzyme involved in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid .
Mode of Action
This compound acts as a donor ligand . It exists in a zwitterionic form, i.e., 5-chloropyridinium-2-olate, in copper complexes . The compound interacts with its target, xanthine dehydrogenase, influencing the enzyme’s activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine metabolism pathway . By interacting with xanthine dehydrogenase, it can influence the conversion of hypoxanthine to xanthine and xanthine to uric acid .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the activity of xanthine dehydrogenase . This can potentially affect the levels of hypoxanthine, xanthine, and uric acid in the body .
Safety and Hazards
Orientations Futures
While specific future directions for 5-Chloro-2-hydroxypyrimidine are not mentioned in the search results, there is ongoing research in the field of pyrimidines. For example, a new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5-Chloro-2-pentanone using bis (trichloromethyl) carbonate as the efficient chlorine source .
Analyse Biochimique
Biochemical Properties
5-Chloro-2-hydroxypyrimidine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it is used in the synthesis of dimethoxy-pyrrolidylquinazolines, which are brain-penetrable PDE10A inhibitors . Additionally, it is involved in the formation of platinum(II) hydroxypyrimidinato ethylenediamine tetranuclear metallacalix4arene complexes . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a donor ligand in copper complexes, existing in a zwitterionic form . This interaction can affect various cellular functions, including enzyme activity and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form complexes with metals, such as copper, further enhances its biochemical activity . These interactions are crucial for understanding its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, derivatives of 5-hydroxypyrimidine have been studied for their impact on tumor growth and survival in mice . These studies provide insights into the temporal dynamics of the compound’s activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Research has demonstrated that different dosages can lead to varying outcomes, including potential toxic or adverse effects at high doses. For example, in studies involving mice with epidermoid lung carcinoma, different dosages of 5-hydroxypyrimidine derivatives showed significant variations in tumor growth inhibition and survival rates .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of various biochemical intermediates underscores its importance in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for elucidating its biochemical activity.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . This localization is crucial for its role in various biochemical processes.
Propriétés
IUPAC Name |
5-chloro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSYCDVQABSEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068947 | |
| Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54326-16-8 | |
| Record name | 5-Chloro-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54326-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropyrimidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054326168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1H-pyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


